(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate
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Overview
Description
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate is a chemical compound with the molecular formula C29H32O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and benzoate, an ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate typically involves the esterification of 7-hydroxy-9-methyl-9H-fluorene-2-carboxylic acid with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl 2-hydroxyethyl(methyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
- (2,7-二叔丁基-9-甲基芴-9基)膦酸
Uniqueness
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate stands out due to its unique combination of a fluorene derivative and a benzoate ester. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
872984-88-8 |
---|---|
Molecular Formula |
C29H32O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C29H32O4/c1-3-4-5-6-7-8-17-32-23-12-9-21(10-13-23)29(31)33-24-14-16-26-25-15-11-22(30)18-27(25)20(2)28(26)19-24/h9-16,18-20,30H,3-8,17H2,1-2H3 |
InChI Key |
AXVXQLBUSIPWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(C3C)C=C(C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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